![molecular formula C7H11NO B1369878 3-Azabicyclo[3.2.1]octan-8-one CAS No. 240401-35-8](/img/structure/B1369878.png)
3-Azabicyclo[3.2.1]octan-8-one
描述
3-Azabicyclo[3.2.1]octan-8-one is a nitrogen-containing heterocyclic compound. This bicyclic structure consists of a six-membered nitrogen heterocycle fused to a cyclopentane ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azabicyclo[3.2.1]octan-8-one can be achieved through various methods. One common approach involves the enantioselective construction of the bicyclic scaffold from acyclic starting materials that contain the required stereochemical information . Another method involves the desymmetrization of achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ catalytic processes and continuous flow chemistry to enhance efficiency and scalability .
化学反应分析
Types of Reactions
3-Azabicyclo[3.2.1]octan-8-one undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines
Electrophiles: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
科学研究应用
Pharmacological Applications
3-Azabicyclo[3.2.1]octan-8-one derivatives have shown potential in various therapeutic areas:
- Nociceptin/Orphanin FQ Peptide Receptor Modulation : Compounds derived from this scaffold have been identified as NOP receptor agonists, which are useful in treating pain, anxiety, and cough disorders. For instance, a series of substituted 8-azabicyclo[3.2.1]octan-3-ols demonstrated efficacy as NOP receptor agonists, highlighting their therapeutic potential in managing chronic pain conditions .
- Kappa Opioid Receptor Antagonism : Research indicates that 8-azabicyclo[3.2.1]octan-3-yloxy-benzamides exhibit potent and selective antagonism at the kappa opioid receptor (KOR). These compounds have shown promising results in reversing KOR agonist-induced diuresis in vivo, making them candidates for further development in pain management therapies .
- N-acylethanolamine-Hydrolyzing Acid Amidase Inhibition : A novel class of NAAA inhibitors featuring a pyrazole azabicyclo[3.2.1]octane core has been developed. These inhibitors preserve endogenous palmitoylethanolamide, enhancing its anti-inflammatory effects .
Synthetic Applications
The unique structure of this compound makes it a valuable building block in organic synthesis:
- Total Synthesis of Natural Products : The bicyclic structure serves as a key intermediate in the total synthesis of various natural products and bioactive compounds. Its rigidity and stereochemical features facilitate the construction of complex molecular architectures .
- Enantioselective Synthesis : The enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold has been explored extensively, allowing for the generation of compounds with specific stereochemical configurations necessary for biological activity .
Case Study 1: Development of NOP Receptor Agonists
A study detailed the synthesis of substituted 8-azabicyclo[3.2.1]octan-3-ols that act as NOP receptor agonists. The research involved multi-step synthetic pathways leading to compounds with high binding affinity and selectivity for the NOP receptor, demonstrating their potential for treating anxiety and pain disorders .
Case Study 2: Kappa Opioid Receptor Antagonists
Another investigation focused on the modification of 8-azabicyclo[3.2.1]octan-3-yloxy-benzamides to enhance their pharmacokinetic properties while maintaining potent KOR antagonism. The resulting compounds exhibited improved brain exposure and efficacy in reversing diuresis induced by KOR agonists .
Comparative Data Table
作用机制
The mechanism of action of 3-Azabicyclo[3.2.1]octan-8-one involves its interaction with specific molecular targets and pathways. For example, it may act as an agonist or antagonist at certain receptors, modulating their activity and influencing downstream signaling pathways . The exact mechanism depends on the specific application and context in which the compound is used .
相似化合物的比较
Similar Compounds
Similar compounds to 3-Azabicyclo[3.2.1]octan-8-one include:
2-Azabicyclo[3.2.1]octane: This compound has a similar bicyclic structure but differs in the position of the nitrogen atom.
8-Benzyl-8-azabicyclo[3.2.1]octan-3-one: This compound features a benzyl group attached to the nitrogen atom, providing different chemical properties and reactivity.
Uniqueness
This compound is unique due to its specific bicyclic structure and the position of the nitrogen atom. This configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
生物活性
3-Azabicyclo[3.2.1]octan-8-one, also known as a derivative of the tropane alkaloids, has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Overview of this compound
Chemical Structure and Properties
- Molecular Formula : C₇H₁₃NO
- Molecular Weight : 127.19 g/mol
- Structure : The bicyclic structure includes a nitrogen atom, contributing to its biological activity by allowing interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. This interaction can lead to either inhibition or activation of various biological pathways, depending on the nature of the target.
- Enzyme Interaction : Compounds similar to this compound have been shown to act as inhibitors for several enzymes involved in neurotransmission and metabolic processes.
- Receptor Binding : The compound has been studied for its binding affinity to kappa opioid receptors, which are significant in pain modulation and other physiological processes .
Table 1: Summary of Biological Activities
Activity Type | Target | IC50 Value (μM) | References |
---|---|---|---|
Kappa Opioid Receptor | Antagonism | 0.172 | |
N-acylethanolamine-hydrolyzing acid amidase (NAAA) | Inhibition | 0.042 | |
Bacterial Topoisomerases | Dual Inhibition | <0.03125 |
Case Study 1: Kappa Opioid Receptor Antagonism
A series of studies demonstrated that modifications to the azabicyclo structure can enhance selectivity and potency as kappa opioid receptor antagonists. For instance, compounds derived from this scaffold showed significant selectivity ratios against mu and delta receptors, indicating potential therapeutic applications in pain management .
Case Study 2: NAAA Inhibition
Research focused on the inhibition of N-acylethanolamine-hydrolyzing acid amidase (NAAA) revealed that derivatives of this compound exhibited potent inhibitory effects, which could be beneficial for managing inflammatory responses . The lead compound identified showed an IC50 value of 0.042 μM, highlighting its potential as an anti-inflammatory agent.
Case Study 3: Antibacterial Properties
Another study highlighted the antibacterial activity of compounds based on the azabicyclo framework against multidrug-resistant bacterial strains, such as Staphylococcus aureus. The compound demonstrated effective dual inhibition of bacterial topoisomerases with minimal inhibitory concentrations (MICs) ranging from <0.03125 to 0.25 μg/mL .
属性
IUPAC Name |
3-azabicyclo[3.2.1]octan-8-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c9-7-5-1-2-6(7)4-8-3-5/h5-6,8H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKWRGVRWBYLOFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC1C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50593472 | |
Record name | 3-Azabicyclo[3.2.1]octan-8-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50593472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
240401-35-8 | |
Record name | 3-Azabicyclo[3.2.1]octan-8-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50593472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does modifying the 8-position of the 3-Azabicyclo[3.2.1]octane scaffold influence its interaction with dopamine and serotonin transporters?
A1: Research indicates that substitutions at the 8-position of the 3-Azabicyclo[3.2.1]octane ring system significantly impact its binding affinity for dopamine and serotonin transporters []. For example, introducing an 8-phenyl group without a hydroxyl group at C-8 increased the binding affinity for the dopamine transporter compared to the corresponding 8-phenyl-8α-hydroxy compound. Interestingly, the orientation of the 8-phenyl group also plays a role, with the α-orientation exhibiting higher potency than the β-orientation for dopamine transporter binding. Furthermore, incorporating benzhydryl ethers at C-8 enhanced selectivity for the dopamine transporter over the serotonin transporter. These findings highlight the importance of the 8-position in modulating the binding affinity and selectivity of 3-Azabicyclo[3.2.1]octane derivatives towards monoamine transporters.
Q2: What are the structural characteristics of the synthesized 3-methyl-3-azabicyclo[3.2.1]octan-8-one oxime?
A2: While the provided abstract [] doesn't detail the specific spectroscopic data, it confirms the successful synthesis and characterization of 3-methyl-3-azabicyclo[3.2.1]octan-8-one oxime. This information suggests that standard characterization techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), were likely employed to confirm the compound's structure and molecular weight.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。